

# Application Note: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride

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## Compound of Interest

	(2-Fluoro-5-nitrophenyl)methanamine hydrochloride
Compound Name:	
Cat. No.:	B566899

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## Abstract

This document outlines a detailed protocol for the synthesis of **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride** (CAS No: 1214328-26-3), a key organic building block used in medicinal chemistry and drug development.[\[2\]](#) The synthesis is based on a two-step process involving the reductive amination of 2-fluoro-5-nitrobenzaldehyde, followed by the formation of the hydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

## Chemical Properties and Reagents

The target compound, **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride**, is a solid with the molecular formula  $C_7H_8ClFN_2O_2$  and a molecular weight of 206.61 g/mol.[\[3\]](#) The synthesis begins with the commercially available or pre-synthesized 2-fluoro-5-nitrobenzaldehyde.

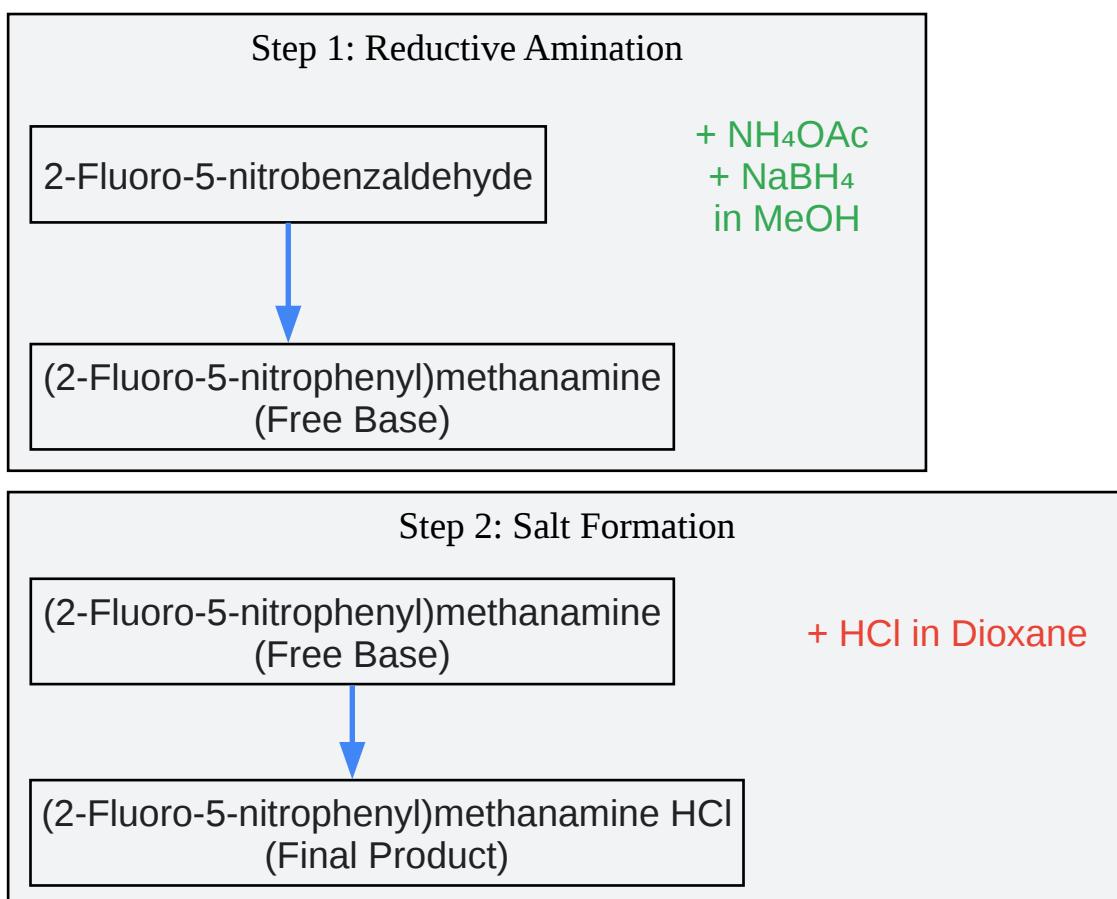
Table 1: Reagent and Material Properties

Reagent/Material	CAS No.	Molecular Formula	Molecular Weight ( g/mol )	Role
2-Fluoro-5-nitrobenzaldehyde	37148-52-8	C <sub>7</sub> H <sub>4</sub> FNO <sub>3</sub>	169.11	Starting Material
Ammonium Acetate	631-61-8	C <sub>2</sub> H <sub>7</sub> NO <sub>2</sub>	77.08	Ammonia Source
Sodium Borohydride	16940-66-2	NaBH <sub>4</sub>	37.83	Reducing Agent
Methanol (MeOH)	67-56-1	CH <sub>4</sub> O	32.04	Solvent
Dichloromethane (DCM)	75-09-2	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Extraction Solvent
Hydrochloric Acid (in Dioxane)	7647-01-0	HCl	36.46	Salt Formation

| Anhydrous Sodium Sulfate | 7757-82-6 | Na<sub>2</sub>SO<sub>4</sub> | 142.04 | Drying Agent |

## Synthetic Pathway Overview

The synthesis proceeds via a two-step reaction. The first step is the reductive amination of 2-fluoro-5-nitrobenzaldehyde to yield the free base amine. The second step involves the treatment of this amine with hydrochloric acid to precipitate the desired hydrochloride salt.

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Caption: Synthetic pathway for (2-Fluoro-5-nitrophenyl)methanamine HCl.

## Experimental Protocol

**Safety Precautions:** This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitro compounds can be toxic and should be handled with care.

### Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine (Free Base)

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (5.0 g, 29.56 mmol) in methanol (100 mL).

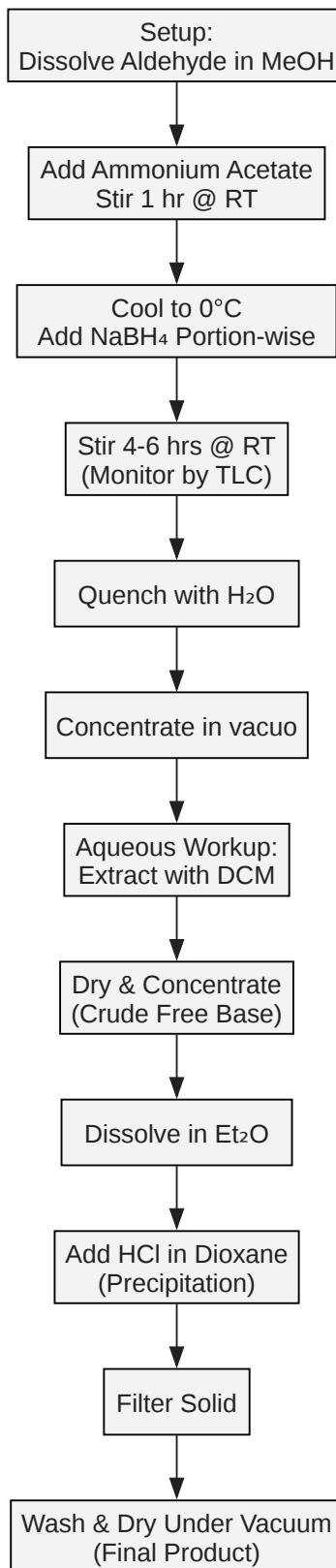
- Amine Formation: Add ammonium acetate (22.8 g, 295.6 mmol, 10 eq.) to the solution. Stir the mixture at room temperature for 1 hour to form the intermediate imine.
- Reduction: Cool the flask in an ice bath to 0 °C. Carefully add sodium borohydride (2.24 g, 59.12 mmol, 2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Workup:
  - Slowly add deionized water (50 mL) to quench the reaction.
  - Remove the methanol under reduced pressure using a rotary evaporator.
  - Extract the aqueous residue with dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash with brine (1 x 50 mL).
  - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-nitrophenyl)methanamine as a yellow oil or solid.

#### Step 2: Synthesis of **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride**

- Dissolution: Dissolve the crude amine from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).
- Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise until no further precipitation is observed. A solid precipitate should form immediately.
- Isolation: Stir the resulting slurry for 30 minutes at room temperature.
- Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities.

- Final Product: Dry the white to off-white solid under vacuum to obtain the final product, **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride**.

## Experimental Workflow and Data

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Caption: Experimental workflow for the synthesis protocol.

Table 2: Stoichiometry and Theoretical Yield (Example Scale)

Compound	Molar Mass	Amount	Moles (mmol)	Equivalents	Theoretical Yield
2-Fluoro-5-nitrobenzaldehyde	169.11	5.0 g	29.56	1.0	-
Ammonium Acetate	77.08	22.8 g	295.6	10.0	-
Sodium Borohydride	37.83	2.24 g	59.12	2.0	-

| (2-Fluoro-5-nitrophenyl)methanamine HCl | 206.61 | - | - | - | 6.11 g |

## Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- $^1\text{H}$  NMR &  $^{13}\text{C}$  NMR: To confirm the chemical structure and absence of major impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
- Melting Point: To assess the purity of the final crystalline solid.

This generalized protocol is based on standard chemical transformations and may require optimization for specific laboratory conditions and scales.

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## References

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